molecular formula C15H9Cl2FO B1394958 1-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 1217245-43-6

1-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No. B1394958
CAS RN: 1217245-43-6
M. Wt: 295.1 g/mol
InChI Key: JZSQCNVFKKVLMF-ZZXKWVIFSA-N
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Description

“1-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C₁₅H₉Cl₂FO . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of “1-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one” was elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group where the unit cell parameters are a=6.4704 (4) Å, b=12.9304 (8) Å, c=16.7181 (11) Å, α=90°, β=90°, γ=90° and Z=4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one” include its molecular formula C₁₅H₉Cl₂FO . The HOMO–LUMO energy gap, experimentally (4.1096) and theoretically calculated (4.09096) are nearly the same .

Scientific Research Applications

Molecular Structure and Electronic Properties

  • The synthesis and molecular structure of a compound similar to 1-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one were studied using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, focusing on the vibrational wavenumbers and molecular electrostatic potential analysis. This research contributes to understanding the electronic properties of such compounds (Najiya et al., 2014).

Synthesis and Crystal Structures

  • Chalcone derivatives, including those structurally related to 1-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, have been synthesized and their crystal structures analyzed. These studies provide insights into the chemical nature and potential applications of such compounds (Salian et al., 2018).

Spectroscopic Investigation

  • Spectroscopic techniques have been employed to investigate compounds similar to 1-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, focusing on vibrational assignments and electronic transitions. This research aids in the understanding of the optical properties of such compounds (Adole et al., 2020).

Antipathogenic Activity

  • Research into the antipathogenic activity of thiourea derivatives, including those with dichlorophenyl and fluorophenyl groups, suggests potential applications in developing antimicrobial agents. This indicates a potential biomedical application for compounds structurally related to 1-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (Limban et al., 2011).

Charge Transfer and Fluorescence Properties

  • Studies on charge-transfer cocrystals involving chalcone derivatives reveal significant red-shift in fluorescence, indicating potential opto-electronic material applications for compounds similar to 1-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (Zhao et al., 2017).

Safety and Hazards

“1-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one” is classified as an irritant . Proper safety measures should be taken while handling this compound to avoid any potential harm.

properties

IUPAC Name

(E)-1-(3,5-dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2FO/c16-12-7-11(8-13(17)9-12)15(19)6-3-10-1-4-14(18)5-2-10/h1-9H/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSQCNVFKKVLMF-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC(=CC(=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC(=CC(=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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